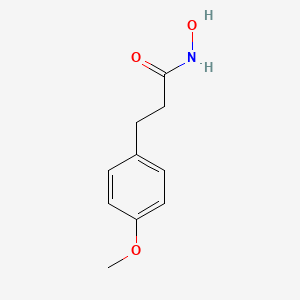

N-hydroxy-3-(4-methoxyphenyl)propanamide

Description

N-Hydroxy-3-(4-methoxyphenyl)propanamide is a hydroxamic acid derivative characterized by a central propanamide backbone substituted with a 4-methoxyphenyl group and an N-hydroxy moiety. This compound has garnered attention for its role as a selective inhibitor of endoplasmic reticulum aminopeptidase 2 (ERAP2), with demonstrated nanomolar inhibitory activity (IC₅₀ = 34 nM) . Its synthesis typically involves coupling reactions, such as the condensation of hydroxylamine hydrochloride with ester precursors in the presence of potassium hydroxide, yielding the final product in moderate to high purity (98%) and yields up to 69% .

Key structural features include:

- N-hydroxy group: Critical for metal-binding interactions in enzyme inhibition.

- 4-Methoxyphenyl substituent: Enhances lipophilicity and influences target selectivity.

- Propanamide linker: Balances molecular flexibility and rigidity for optimal binding.

Properties

IUPAC Name |

N-hydroxy-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-2-8(3-6-9)4-7-10(12)11-13/h2-3,5-6,13H,4,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKVKEDNKOLIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxy-3-(4-methoxyphenyl)propanamide can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxyphenol with propanoyl chloride, followed by the reduction of the resulting ketone to the corresponding alcohol and subsequent conversion to the amide . The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of N-hydroxy-3-(4-methoxyphenyl)propanamide may involve large-scale batch or continuous processes. The key steps include the acylation reaction, reduction, and amide formation, with careful control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-(4-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 3-(4-methoxyphenyl)propanal.

Reduction: Formation of 3-(4-methoxyphenyl)propanamine.

Substitution: Formation of 3-(4-hydroxyphenyl)propanamide when the methoxy group is replaced by a hydroxy group.

Scientific Research Applications

N-hydroxy-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-hydroxy-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Antioxidant Activity

Compounds bearing the 3-(4-methoxyphenyl)propanamide scaffold but modified with hydrazide, isoindoline, or naphthalene moieties exhibit enhanced antioxidant properties. For example:

- N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39): Displays 1.37-fold higher DPPH radical scavenging activity than ascorbic acid .

- 3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide (36): Shows 1.35-fold higher activity than ascorbic acid .

Table 1: Antioxidant Activity of Selected Compounds

| Compound Name | DPPH Scavenging (vs. Ascorbic Acid) | Reference |

|---|---|---|

| Compound 39 | 1.37× | |

| Compound 36 | 1.35× | |

| N-Hydroxy-3-(4-methoxyphenyl)propanamide | Not reported | — |

Key Insight : The absence of an N-hydroxy group in compounds 36 and 39 correlates with higher antioxidant activity, suggesting that electron-donating substituents (e.g., hydrazide) enhance radical scavenging.

Heterocyclic Derivatives and Bioactivity

Propanamide derivatives fused with heterocycles, such as 1,3,4-oxadiazoles or triazoles, exhibit distinct pharmacological profiles:

- 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide (8i) : Melting point 142–144°C; molecular weight 516.63 g/mol; evaluated for LOX inhibition .

- N-Hydroxy-2,2-dimethyl-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(4H-1,2,4-triazol-4-yl)propanamide (8): Designed as an HDAC inhibitor with improved pharmacokinetics .

Table 2: Physical Properties of Heterocyclic Analogues

| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | Bioactivity | Reference |

|---|---|---|---|---|

| 8i | 142–144 | 516.63 | LOX inhibition | |

| 8j | 138–140 | 546.67 | Not specified | |

| Target compound | Not reported | 341.34 | ERAP2 inhibition |

Key Insight : Heterocyclic appendages (e.g., oxadiazoles) improve thermal stability and enzymatic target engagement compared to the parent N-hydroxypropanamide.

Receptor-Targeted Analogues

- R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide (2) : Synthesized for methamphetamine use disorders; features a chiral center and lipophilic aryl groups to enhance blood-brain barrier penetration .

- (S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide : Potent FPR2 agonist with high metabolic stability .

Key Insight : Substituents like indole or pyridine rings confer receptor subtype selectivity, whereas the N-hydroxy group in the target compound favors enzyme inhibition.

Cytotoxic and Anticancer Analogues

- 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone: Displays potent cytotoxicity against glioblastoma U-87 cells (IC₅₀ = 8.2 µM) .

- N-Hydroxy-3-(4-methoxyphenyl)propanamide: No reported anticancer activity, highlighting functional group-dependent bioactivity divergence.

Key Insight : Triazole-thioether substituents enhance anticancer potency, whereas hydroxamic acid groups prioritize enzymatic inhibition over cytotoxicity.

Biological Activity

N-hydroxy-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Amide Functional Group : Known for its role in various biological activities.

- Hydroxyl and Methoxy Groups : These groups enhance the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that N-hydroxy-3-(4-methoxyphenyl)propanamide exhibits antimicrobial properties. Its structural features allow it to interact with specific biological targets, potentially modulating enzyme activity or receptor binding, which could lead to significant therapeutic effects against microbial infections.

Anticancer Potential

In studies focused on anticancer properties, N-hydroxy-3-(4-methoxyphenyl)propanamide has shown promise in inhibiting cancer cell proliferation. The compound's ability to bind to specific enzymes or receptors may influence their activity, leading to reduced tumor growth. For instance, it has been suggested that similar compounds exhibit effective antiproliferative activity against various cancer cell lines .

The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access and catalytic activity. This is particularly relevant in cancer therapy where enzyme inhibition can disrupt cancer cell metabolism.

- Hydrogen Bond Formation : The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity and potentially modifying biochemical pathways.

Case Studies

- Anticancer Activity in Cell Lines : A series of experiments demonstrated that derivatives of similar compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong anticancer potential .

- Antimicrobial Efficacy : Comparative studies showed that N-hydroxy-3-(4-methoxyphenyl)propanamide had notable effects against various bacterial strains, suggesting its utility as a lead compound for antibiotic development.

Table 1: Anticancer Activity of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.